Sulfadoxine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023608 | |
| Record name | Sulfadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfadoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.96e-01 g/L | |
| Record name | Sulfadoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2447-57-6 | |
| Record name | Sulfadoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadoxine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfadoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFADOXINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfadoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFADOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfadoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190-194 °C, 190 - 194 °C | |
| Record name | Sulfadoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfadoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
chemical structure and properties of sulfadoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily utilized in combination with pyrimethamine for the prevention and treatment of malaria. Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of susceptible organisms like Plasmodium falciparum. This inhibition disrupts the synthesis of essential nucleic acids and amino acids, ultimately leading to the cessation of cell growth and replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound, presenting quantitative data in structured tables and detailing relevant experimental methodologies.
Chemical Structure and Identification
This compound, with the systematic IUPAC name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, is a synthetic compound belonging to the sulfonamide class of drugs.[1][2][3] Its chemical structure is characterized by a sulfanilamide core linked to a dimethoxypyrimidine ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[1][2] |
| Chemical Formula | C₁₂H₁₄N₄O₄S |
| Molecular Weight | 310.33 g/mol |
| SMILES String | COC1=NC=NC(NS(=O)(=O)C2=CC=C(N)C=C2)=C1OC |
| CAS Number | 2447-57-6 |
| Synonyms | Sulphadoxine, Sulforthomidine, Fanasil |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 190-194 °C |
| Solubility (Water) | Very slightly soluble |
| pKa | ~6.16 (predicted) |
| LogP (Octanol/Water) | 0.7 |
Experimental Protocols for Physicochemical Property Determination
2.1.1. Melting Point Determination
The melting point of this compound can be determined using the capillary melting point method. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point. A sharp melting range is indicative of high purity.
2.1.2. Solubility Determination
The equilibrium solubility of this compound in water can be determined using the shake-flask method. An excess amount of the solid drug is added to a known volume of water in a sealed container. The mixture is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid, and the concentration of this compound in the saturated solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
2.1.3. pKa Determination
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration or by UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis absorbance of a this compound solution is measured at various pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.
2.1.4. Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP), a measure of a drug's lipophilicity, is commonly determined using the shake-flask method. A known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is established, after which the two phases are separated. The concentration of this compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action: Inhibition of Folate Biosynthesis
This compound exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the de novo folate biosynthesis pathway in various microorganisms, including the malaria parasite Plasmodium falciparum. Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, this compound prevents the parasite from replicating and ultimately leads to its death.
The mechanism of action involves this compound, which is structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competing with PABA for the active site of the enzyme. This competitive inhibition prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to dihydrofolate.
Below is a diagram illustrating the folate biosynthesis pathway and the site of action of this compound.
Caption: Folate biosynthesis pathway and the inhibitory action of this compound.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of this compound is largely determined by its pharmacokinetic and pharmacodynamic properties. It is characterized by a long elimination half-life, which contributes to its use in prophylactic regimens.
Table 3: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-8 hours |
| Protein Binding | 88-93% |
| Volume of Distribution (Vd) | 0.14 L/kg |
| Elimination Half-life (t½) | 4.8 - 10.6 days |
| Clearance (CL) | Varies significantly with age and pregnancy status. |
| Metabolism | Primarily acetylated in the liver to N4-acetylthis compound. |
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic parameters of this compound are typically determined through clinical studies involving healthy volunteers or patients. Following oral administration of a single dose, serial blood samples are collected over an extended period. The concentration of this compound and its major metabolite in plasma or whole blood is then quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The resulting concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters such as Tmax, Cmax (peak plasma concentration), AUC (area under the concentration-time curve), Vd, CL, and t½ are then calculated.
Conclusion
This compound remains an important tool in the global effort to combat malaria, primarily through its synergistic combination with pyrimethamine. Its well-characterized chemical structure and physicochemical properties have enabled the development of stable and effective oral formulations. A thorough understanding of its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, is fundamental to appreciating its therapeutic role and the mechanisms of resistance. The pharmacokinetic profile of this compound, particularly its long half-life, underpins its utility in both treatment and prophylaxis. Continued research into the properties and clinical application of this compound is essential for optimizing its use and overcoming the challenges of drug resistance.
References
The Synergistic Antimalarial Action of Sulfadoxine and Pyrimethamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of sulfadoxine and pyrimethamine has long been a cornerstone in the global fight against malaria, a life-threatening disease caused by parasites of the Plasmodium genus. This technical guide provides an in-depth exploration of the synergistic antimalarial effect of this drug combination, targeting researchers, scientists, and professionals involved in drug development. The guide delves into the molecular mechanisms, quantitative efficacy, and the experimental protocols used to evaluate their combined action against Plasmodium falciparum, the most virulent human malaria parasite.
The rationale for combining this compound and pyrimethamine lies in their ability to sequentially inhibit two crucial enzymes in the parasite's folate biosynthesis pathway. This sequential blockade leads to a potent synergistic effect, where the combined efficacy is significantly greater than the sum of their individual actions. This synergy not only enhances the therapeutic efficacy but also plays a role in delaying the development of drug resistance.
Mechanism of Synergistic Action: Inhibition of the Folate Biosynthesis Pathway
Plasmodium falciparum is incapable of utilizing pre-formed folate from its host and therefore relies on its own de novo folate synthesis pathway for the production of essential precursors for DNA, RNA, and protein synthesis. This compound and pyrimethamine target two distinct enzymes in this critical metabolic pathway.
This compound , a structural analog of para-aminobenzoic acid (pABA), competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate. By blocking this step, this compound depletes the parasite's pool of dihydropteroate, a precursor to dihydrofolate.
Pyrimethamine , a potent inhibitor of dihydrofolate reductase (DHFR) , acts on the subsequent step in the pathway. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate. Tetrahydrofolate is an essential cofactor for various one-carbon transfer reactions, including the synthesis of thymidylate, purines, and certain amino acids.
The synergistic effect arises from this sequential blockade. The inhibition of DHPS by this compound reduces the substrate available for DHFR. The subsequent inhibition of DHFR by pyrimethamine further downstream completely disrupts the folate pathway, leading to a state of "thymineless death" as the parasite is unable to replicate its DNA.
The Rise and Fall and Rise Again: A Technical History of Sulfadoxine as an Antimalarial Agent
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Sulfadoxine, a long-acting sulfonamide, has had a storied history in the fight against malaria. Initially deployed with great success in combination with pyrimethamine as this compound-Pyrimethamine (SP), or Fansidar®, it became a cornerstone of malaria treatment, particularly with the emergence of chloroquine resistance. However, its widespread use was met with the inexorable rise of parasite resistance, rendering it largely ineffective for treating clinical malaria in many parts of the world. This guide provides a comprehensive technical overview of the history, mechanism of action, pharmacokinetic profile, and the molecular basis of resistance to this compound. It also delves into its modern-day resurgence in specific chemopreventive strategies, such as Intermittent Preventive Treatment in pregnancy (IPTp) and Seasonal Malaria Chemoprevention (SMC). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to inform future research and development in antimalarial therapies.
A Historical Overview: From Treatment to Prevention
The story of this compound as an antimalarial is a classic example of the evolutionary arms race between humans and pathogens. The potential antimalarial activity of sulfonamides was recognized as early as the 1930s. However, it was in the 1960s that this compound, a long-acting sulfonamide, was developed and subsequently combined with the dihydrofolate reductase inhibitor, pyrimethamine. This combination, commercially known as Fansidar®, was approved for medical use in the United States in 1981 and was introduced to combat the growing threat of chloroquine-resistant Plasmodium falciparum.
The synergistic action of the two drugs provided a potent and affordable treatment option. For a time, SP was the first-line treatment for uncomplicated falciparum malaria in many endemic countries. However, the relentless selection pressure of widespread use led to the emergence and spread of resistant parasite strains, particularly in Southeast Asia and South America, and later in Africa. This led to a dramatic decline in its efficacy for treatment, and by the early 2000s, most countries had abandoned it as a first-line therapy, moving towards artemisinin-based combination therapies (ACTs).
Despite its failure as a curative agent in many regions, the unique pharmacokinetic properties of this compound, particularly its long half-life, have given it a new lease on life in preventive strategies. Today, SP is a key component of the World Health Organization's recommendations for Intermittent Preventive Treatment in pregnancy (IPTp) and Seasonal Malaria Chemoprevention (SMC) in children, particularly in areas of high malaria transmission in Africa.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound exerts its antimalarial effect by inhibiting a crucial enzymatic step in the parasite's folate biosynthesis pathway. Folate is an essential cofactor for the synthesis of nucleic acids and certain amino acids, and its de novo synthesis is vital for the parasite's survival and replication. Unlike humans, who obtain folate from their diet, malaria parasites must synthesize it themselves, making this pathway an excellent drug target.
This compound is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, this compound blocks the conversion of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate. This effectively halts the folate synthesis cascade.
The combination with pyrimethamine creates a synergistic effect by sequentially blocking two different enzymes in the same pathway. Pyrimethamine inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step of converting dihydrofolate to tetrahydrofolate. This dual blockade is more effective at killing the parasite and was initially thought to delay the development of resistance.
Sulfadoxine as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of sulfadoxine as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folate biosynthesis pathway. Primarily targeting the enzyme dihydropteroate synthase (DHPS), this compound's efficacy as an antimicrobial, particularly against the malaria parasite Plasmodium falciparum, is well-established. This document details the biochemical basis of this inhibition, presents quantitative kinetic data for wild-type and drug-resistant enzyme variants, outlines comprehensive experimental protocols for enzymatic assays, and provides visual representations of the key pathways and mechanisms.
Introduction
Sulfonamides, a class of synthetic antimicrobial agents, function by disrupting essential metabolic pathways in pathogenic microorganisms. This compound is a long-acting sulfonamide that has been a cornerstone in the treatment and prophylaxis of malaria, often used in combination with pyrimethamine. Its mechanism of action is a classic example of competitive inhibition, where it structurally mimics an endogenous substrate to block a vital enzymatic reaction.
This guide will explore the intricacies of this compound's interaction with its target, dihydropteroate synthase (DHPS), the resulting impact on the folate biosynthesis pathway, and the molecular basis of resistance. A thorough understanding of these aspects is critical for the development of novel antimalarial agents and for optimizing the use of existing therapies.
The Folate Biosynthesis Pathway and the Role of DHPS
Most microorganisms, including bacteria and protozoa like Plasmodium falciparum, are incapable of utilizing exogenous folate and therefore must synthesize it de novo. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Consequently, the enzymes in this pathway are attractive targets for antimicrobial drugs.
The key enzyme in the initial stages of this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This reaction is a critical step in the formation of dihydrofolate.
Mechanism of Action: Competitive Inhibition
This compound is a structural analog of PABA. This structural similarity allows it to bind to the active site of DHPS, thereby competing with the natural substrate, PABA. When this compound occupies the active site, it prevents the binding of PABA and consequently inhibits the synthesis of 7,8-dihydropteroate. This blockage of the folate pathway leads to a depletion of essential downstream metabolites, ultimately halting DNA synthesis and cell division in the microorganism.
Quantitative Data: Kinetic Parameters
The efficacy of this compound and the impact of resistance mutations can be quantified by examining the kinetic parameters of the DHPS enzyme. The Michaelis-Menten constant (Km) for PABA reflects the substrate concentration at which the enzyme operates at half its maximum velocity, and the inhibition constant (Ki) for this compound indicates its binding affinity to the enzyme. A lower Ki value signifies a more potent inhibitor.
The following table summarizes the kinetic constants for various alleles of P. falciparum DHPS, illustrating the impact of specific mutations on substrate binding and inhibitor affinity.
| Allele/Clone | Genotype (Amino Acid Changes) | Km for PABA (µM) | Ki for this compound (µM) |
| D10-C | Wild-type | 0.43 ± 0.05 | 0.14 ± 0.01 |
| 3D7-C | A437G | 0.65 ± 0.08 | 1.4 ± 0.2 |
| Tak9/96-C | A437G | 0.58 ± 0.06 | 1.3 ± 0.1 |
| K1-C | A437G, K540E | 2.1 ± 0.2 | 31 ± 3 |
| W2mef-C | S436A, A437G, K540E | 5.3 ± 0.6 | 73 ± 8 |
| PR145-C | A437G, K540E, A581G | 4.8 ± 0.5 | 112 ± 12 |
| D10-C/G581 | A581G | 0.51 ± 0.06 | 0.59 ± 0.07 |
| 3D7-C/E540 | A437G, K540E | 2.3 ± 0.3 | 34 ± 4 |
Data sourced from Wang et al. (1997).
Experimental Protocols
Expression and Purification of Recombinant DHPS
Accurate in vitro kinetic studies require a pure enzyme preparation. The following is a general protocol for the expression and purification of recombinant DHPS from E. coli.
Workflow for DHPS Expression and Purification
An In-depth Technical Guide to the Binding Site of Sulfadoxine on Dihydropteroate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoan parasites like Plasmodium falciparum, the causative agent of malaria. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents. Sulfonamides, such as sulfadoxine, are a class of synthetic antimicrobial drugs that act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). This guide provides a detailed exploration of the this compound binding site on DHPS, including its molecular interactions, the structural basis of resistance, and the experimental methodologies used to study these phenomena.
Dihydropteroate Synthase: Structure and Function
Dihydropteroate synthase is typically a homodimeric enzyme, with each monomer adopting a classic triosephosphate isomerase (TIM) barrel structure, characterized by eight parallel β-sheets forming a central barrel surrounded by eight α-helices. The active site is located at the C-terminal end of this β-barrel and is comprised of two distinct but adjacent binding pockets: the pterin binding site and the pABA binding site.
The enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate and pyrophosphate. This reaction proceeds via an ordered, SN1 mechanism where DHPPP binds first, followed by the elimination of pyrophosphate to form a stabilized cationic pterin intermediate. Subsequently, pABA binds and its amino group performs a nucleophilic attack on the pterin intermediate to form the final product.
The this compound Binding Pocket
As a competitive inhibitor of pABA, this compound binds to the pABA-binding pocket of DHPS. This pocket is located near the surface of the enzyme and is largely formed by two highly conserved and flexible loops, often referred to as Loop 1 and Loop 2. The binding of DHPPP and the subsequent release of pyrophosphate induce conformational changes in these loops, creating a well-defined pocket for pABA or its analogue, this compound.
Key molecular interactions between this compound and the DHPS active site are crucial for its inhibitory activity. While the precise interactions can vary between species, they generally involve hydrogen bonds and van der Waals contacts with residues within the pABA-binding pocket. The sulfonamide group of this compound mimics the carboxylate group of pABA, forming critical interactions that anchor the inhibitor in the active site.
Molecular Basis of this compound Resistance
The widespread use of this compound, particularly in combination with pyrimethamine for malaria treatment, has led to the emergence and spread of drug-resistant strains of P. falciparum. Resistance is primarily conferred by point mutations in the dhps gene, which alter the amino acid sequence of the enzyme, particularly in and around the this compound binding site. These mutations reduce the binding affinity of this compound for DHPS without significantly compromising the enzyme's ability to bind its natural substrate, pABA.
Several key mutations in P. falciparum DHPS have been strongly associated with this compound resistance. These include:
-
A437G: This is often one of the initial mutations to arise and confers a low level of resistance.
-
K540E: The presence of this mutation, often in combination with A437G, significantly increases the level of resistance.
-
A581G: This mutation, typically found in conjunction with A437G and K540E, further enhances resistance.
-
A613S/T: This mutation also contributes to higher levels of this compound resistance.
The accumulation of these mutations in the DHPS enzyme leads to a stepwise increase in the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound. This results in a significant reduction in the clinical efficacy of the drug.
Data Presentation
The following tables summarize quantitative data regarding the inhibition of wild-type and mutant DHPS enzymes by this compound.
| DHPS Allele (P. falciparum) | Key Mutations | This compound Ki (μM) | Fold Increase in Ki (relative to sensitive) | Reference |
| D10-C (Sensitive) | Wild-Type | 0.14 | 1.0 | |
| 3D7-C | A437G | 0.73 | 5.2 | |
| T2-15 | S436A, A437G, K540E, A581G | 39.4 | 281.4 | |
| W2 mef-C | S436A, A437G, K540E, A581G, A613S | 112 | 800.0 |
| DHPS Genotype (P. falciparum) | Key Mutations | Duration of Protection by SP (days) | Reference |
| AKA (this compound-susceptible) | Wild-Type | >42 | |
| GKA | A437G | 30.3 | |
| GEA | A437G , K540E | 16.5 | |
| GEG | A437G , K540E , A581G | 11.7 |
Experimental Protocols
Expression and Purification of Recombinant DHPS
A common method for obtaining sufficient quantities of DHPS for structural and kinetic studies is through recombinant expression in Escherichia coli.
Methodology:
-
Gene Cloning: The dhps gene from the organism of interest is amplified by PCR and cloned into a suitable expression vector, often containing a tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).
-
Purity Analysis: The purity of the protein is assessed by SDS-PAGE.
Enzyme Kinetics and Inhibition Assays
The inhibitory effect of this compound on DHPS activity is quantified by determining the inhibition constant (Ki). A common method is a coupled spectrophotometric assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the DHPS enzyme, its substrate DHPPP, and varying concentrations of the inhibitor (this compound).
-
Initiation of Reaction: The reaction is initiated by the addition of the second substrate, pABA.
-
Coupled Enzyme System: The product of the DHPS reaction, dihydropteroate, is converted by a coupling enzyme, dihydrofolate reductase (DHFR), to tetrahydropteroate. This reaction consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The initial reaction rates are measured at different substrate and inhibitor concentrations. The Ki value is then determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Site-Directed Mutagenesis
To investigate the role of specific amino acid residues in this compound binding and resistance, site-directed mutagenesis is employed to introduce specific mutations into the dhps gene.
Methodology:
-
Primer Design: Mutagenic oligonucleotide primers are designed to contain the desired mutation and anneal to the template plasmid DNA containing the wild-type dhps gene.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the
A Technical Guide to the Discovery and Original Synthesis of Sulfadoxine
Introduction
Sulfadoxine, also known as sulphadoxine, is a long-acting sulfonamide antimicrobial agent. It is primarily recognized for its role in the treatment and prevention of malaria, particularly when used in combination with pyrimethamine. This combination therapy, often known by the trade name Fansidar, has been a significant tool in combating Plasmodium falciparum malaria, especially in regions with resistance to other drugs like chloroquine. This technical guide provides an in-depth overview of the historical discovery, mechanism of action, and the original synthetic pathways of the this compound molecule, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
While the specific individual credited with the discovery of this compound is not widely documented, its development is situated within the broader advancement of sulfonamide antibiotics in the mid-20th century. This compound was introduced into clinical practice in the 1960s. Its development was a crucial step in the ongoing effort to combat infectious diseases, and its combination with pyrimethamine emerged from the strategy of using synergistic drug pairs to enhance efficacy and delay the development of resistance. The combination of this compound and pyrimethamine was first introduced in Thailand in 1967.
Mechanism of Action
This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid in various microorganisms, including the malaria parasite Plasmodium falciparum.
Folate Synthesis Pathway and Inhibition:
-
PABA Utilization: Microorganisms synthesize folic acid from para-aminobenzoic acid (PABA).
-
DHPS Catalysis: Dihydropteroate synthase (DHPS) catalyzes the conversion of PABA and dihydropteroate diphosphate into dihydropteroate.
-
Competitive Inhibition: this compound is structurally similar to PABA and acts as an antimetabolite, competing with PABA for the active site of the DHPS enzyme.
-
Folate Depletion: By blocking this step, this compound halts the production of dihydrofolic acid, a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.
-
Inhibition of Replication: The resulting folate deficiency prevents the parasite from replicating its DNA and synthesizing necessary proteins, ultimately leading to its death.
When used in combination, pyrimethamine inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), creating a synergistic and more potent antimalarial effect.
Caption: Mechanism of this compound and Pyrimethamine in the parasite folate synthesis pathway.
Original Synthesis of this compound
Several synthetic routes for this compound have been developed over the years. The foundational synthesis involves the condensation of a substituted pyrimidine with a sulfanilamide derivative. A common and historically significant pathway starts from the methyl ester of methoxyacetic acid to build the required 4-amino-5,6-dimethoxypyrimidine intermediate, which is then coupled with 4-acetylaminobenzenesulfonyl chloride.
Methodological & Application
Application Note and Protocol for the Simultaneous Analysis of Sulfadoxine and Pyrimethamine by HPLC
This document provides a detailed application note and protocol for the simultaneous quantitative analysis of sulfadoxine and pyrimethamine in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is crucial for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound and pyrimethamine are active pharmaceutical ingredients (APIs) commonly used in combination for the prevention and treatment of malaria.[1] Ensuring the correct dosage and quality of these compounds in pharmaceutical products is essential for therapeutic efficacy and patient safety. This HPLC method provides a reliable and accurate procedure for their simultaneous determination.
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the separation and quantification of this compound and pyrimethamine. A common approach utilizes a C18 stationary phase with a mobile phase consisting of an acidic buffer and an organic modifier. The selection of a specific method will depend on the available instrumentation and the sample matrix.
Table 1: Summary of HPLC Methods for this compound and Pyrimethamine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | Kromasil C18 (250x4.6 mm, 5µm)[2] | Waters µBondapak C18 (39x300 mm, 3.6 µm)[1] | Phenomenex C18 (250 mm x 4.6mm, 5µm)[3][4] | Hypersil BDS C18 (250 x 4.6 mm; 4 µm) | Zorbax Eclipse Plus C18 (4.6x100 mm, 3.5 μm) |
| Mobile Phase | Methanol:Acetonitrile:0.1% Orthophosphoric Acid (10:50:40 v/v) | Acetonitrile:Phosphate Buffer pH 2.5 (75:25 v/v) | Acetonitrile:Phosphate Buffer pH 2.5 (75:25 v/v) | Phosphate Buffer pH 3.0:Acetonitrile (80:20 v/v) | Acetonitrile:20 mM Sodium Acetate Buffer pH 6.0 (80:20% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 223 nm | 230 nm | Not Specified (LC-MS) | 237 nm | 224 nm |
| Column Temperature | Ambient | Not Specified | 30 °C | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | 5 µl | Not Specified | Not Specified |
Experimental Protocol: A Validated RP-HPLC Method
This protocol is based on a well-validated method for the simultaneous estimation of this compound and pyrimethamine in tablet dosage forms.
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound reference standard.
-
Pyrimethamine reference standard.
-
Diclofenac (Internal Standard) reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Sample tablets containing this compound and pyrimethamine.
Preparation of Solutions
-
Phosphate Buffer (pH 2.5): Prepare a phosphate buffer solution and adjust the pH to 2.5 using orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 2.5) in a ratio of 75:25 (v/v). Degas the mobile phase by sonication or other suitable means before use.
-
Standard Stock Solutions (2000 µg/mL): Accurately weigh 200 mg of this compound and 200 mg of pyrimethamine reference standards into separate 100 mL volumetric flasks. Add 20 mL of acetonitrile to each flask, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of diclofenac in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 31.25 to 500 µg/mL for both this compound and pyrimethamine. Add a constant concentration of the internal standard to each working standard.
-
Sample Preparation: Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a specific amount of the active ingredients into a volumetric flask. Add a portion of the mobile phase, sonicate to ensure complete dissolution of the APIs, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Method 2 of Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound, pyrimethamine, and the internal standard.
Data Analysis
-
Construct calibration curves by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the corresponding concentration of the analyte.
-
Determine the concentration of this compound and pyrimethamine in the sample solutions from the calibration curves.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
Table 2: Quantitative Validation Parameters for this compound and Pyrimethamine Analysis
| Parameter | This compound | Pyrimethamine |
| Retention Time (min) | 2.86 | 3.60 |
| Linearity Range (µg/mL) | 31.25–500 | 31.25–500 |
| Correlation Coefficient (r²) | 0.9976 | 0.9841 |
| Accuracy (% Recovery) | 97.06 ± 2.23 | 99.81 ± 1.93 |
| Limit of Detection (LOD) (µg/mL) | 0.0396 | 0.1201 |
| Limit of Quantification (LOQ) (µg/mL) | 0.8025 | 2.4319 |
Experimental Workflow Diagram
References
Application Note: High-Throughput Quantification of Sulfadoxine in Human Plasma using UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, rapid, and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of sulfadoxine in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, enabling high-throughput analysis with a small sample volume. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is a long-acting sulfonamide antibiotic, often used in combination with pyrimethamine for the prevention and treatment of malaria. Accurate and reliable quantification of this compound in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a validated UHPLC-MS/MS method that offers high sensitivity and specificity, requiring only a small volume of plasma.
Experimental
Materials and Reagents
-
This compound reference standard (European Pharmacopoeia reference standard)
-
This compound-d4 (internal standard, I.S.)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.[1][2][3]
-
To 5 µL of human plasma, add 20 µL of the internal standard working solution (this compound-d4 in acetonitrile/water).
-
Add 175 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5-10 seconds.
-
Centrifuge at 20,000 rcf for 3 minutes.[4]
-
Dilute the supernatant 5-fold with water containing 0.1% formic acid.
-
Inject 3 µL of the final solution into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
The analysis was performed on a Waters I class UPLC system coupled with a Sciex Triple Quad 6500+ Mass Spectrometer.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Gradient | 25% B (0-0.2 min), 25-40% B (0.2-1.0 min), 40-90% B (1.0-1.1 min), 90% B (1.1-1.5 min), 90-25% B (1.5-1.51 min), 25% B (1.51-1.6 min) |
| Injection Volume | 3 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 311 → 245 |
| MRM Transition (this compound-d4) | m/z 315 → 249 |
Results and Discussion
The developed UHPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Regression Model | Linear regression with 1/x weighting |
| Mean Recovery | 94.3 ± 3.2% |
| Intra-day Precision (RSD) | 5.1 - 6.2% |
| Inter-day Precision (RSD) | 5.4 - 8.7% |
The calibration curve was linear over the concentration range of 1 to 200 µg/mL for this compound. The mean recovery was found to be 94.3%, indicating efficient extraction from the plasma matrix. The intra- and inter-day precision were well within the acceptable limits for bioanalytical method validation.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in a 1:1 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 1:1 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare the internal standard working solution at a concentration of 1000 ng/mL for this compound-d4 in a 1:9 mixture of acetonitrile and water containing 0.1% formic acid.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 µg/mL for this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Visualizations
Caption: Experimental workflow for the UHPLC-MS/MS quantification of this compound in human plasma.
Caption: Key steps in the UHPLC-MS/MS quantification of this compound.
Conclusion
The UHPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and short analytical run time make it an ideal tool for clinical and pharmacokinetic research, enabling the processing of a large number of samples efficiently.
References
- 1. Determination of this compound and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and Pyrimethamine in Microvolume Human Plasma Using Ultra High Performance Liquid Chromato… [ouci.dntb.gov.ua]
- 4. escholarship.org [escholarship.org]
Synthesis of Sulfadoxine: A Detailed Protocol for Research Laboratories
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of sulfadoxine in a research laboratory setting. This compound is a long-acting sulfonamide primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] The synthesis detailed herein involves the condensation of a sulfanilamide derivative with a substituted pyrimidine. This protocol also includes information on the mechanism of action of this compound, relevant quantitative data from the synthesis, and visual diagrams to illustrate the experimental workflow and the drug's signaling pathway.
Introduction
This compound is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in protozoa such as Plasmodium falciparum.[4][5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell replication. By blocking this pathway, this compound effectively halts the proliferation of the malaria parasite. The protocol described below is based on a high-yield synthesis method adapted from established procedures.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the described this compound synthesis protocol.
| Parameter | Value | Reference |
| Starting Material 1 | 4-Chloro-5,6-dimethoxypyrimidine | CN112457259 |
| Starting Material 2 | Sodium [(4-aminophenyl)sulfonyl]azanide (Sulfa sodium) | CN112457259 |
| Solvent | N,N-dimethylformamide (DMF) | CN112457259 |
| Reagent | Sodium Carbonate | CN112457259 |
| Reaction Temperature | 85-90 °C | CN112457259 |
| Reaction Time | 4 hours | CN112457259 |
| Yield | 94.4% | CN112457259 |
| Purity (HPLC) | 99.8% | CN112457259 |
Experimental Protocol
This section details the methodology for the synthesis of this compound.
3.1. Materials and Reagents
-
4-Chloro-5,6-dimethoxypyrimidine (0.50 mol, 87.3 g)
-
Sodium [(4-aminophenyl)sulfonyl]azanide (Sulfa sodium) (0.55 mol, 106.8 g)
-
Sodium Carbonate (53.0 g)
-
N,N-dimethylformamide (DMF) (175.0 g)
-
Dilute Acetic Acid
-
Water
-
Reaction flask equipped with a stirrer, condenser, and thermometer
-
Heating mantle
-
Vacuum distillation apparatus
-
Filtration apparatus
-
pH meter
3.2. Synthesis Procedure
-
Reaction Setup: In a suitable reaction flask, combine N,N-dimethylformamide (175.0 g), sodium [(4-aminophenyl)sulfonyl]azanide (106.8 g, 0.55 mol), 4-chloro-5,6-dimethoxypyrimidine (87.3 g, 0.50 mol), and sodium carbonate (53.0 g).
-
Reaction: Heat the mixture to 85-90 °C and maintain this temperature for 4 hours with continuous stirring.
-
Solvent Removal: After the reaction is complete, remove the DMF by distillation under reduced pressure.
-
Work-up and Purification:
-
To the residue, add water and stir until all solids are dissolved.
-
Adjust the pH of the solution to 7-8 with dilute acetic acid. This step allows for the recovery of any unreacted sulfonamide by filtration.
-
Separate the filtrate and transfer it to a clean reaction flask.
-
Adjust the pH of the filtrate to 5.1-5.4 with dilute acetic acid to precipitate the this compound product.
-
Collect the precipitate by filtration, wash it with water, and dry it to obtain the final product.
-
3.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound.
-
Melting Point: The melting point of this compound is reported to be between 190 to 194 °C.
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.2. This compound Mechanism of Action
Caption: Mechanism of action of this compound in the folic acid synthesis pathway.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
N,N-dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol outlined in this document provides a reliable and high-yielding method for the synthesis of this compound in a research laboratory. By following the detailed steps and safety precautions, researchers can successfully synthesize this important antimalarial compound for further study and development. The provided diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, Sulphadoxine Powder API, Raw Material CAS 2447-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Sulfadoxine Efficacy Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of sulfadoxine against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and for evaluating its cytotoxicity against human cell lines.
Introduction
This compound is a long-acting sulfonamide drug that is frequently used in combination with pyrimethamine for the treatment and prevention of malaria. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of Plasmodium parasites. This pathway is crucial for the synthesis of nucleic acids, which are essential for parasite replication. Resistance to this compound is associated with specific point mutations in the parasite's dhps gene. Therefore, robust in vitro cell culture techniques are essential for monitoring drug susceptibility, screening new antimalarial compounds, and investigating mechanisms of resistance.
This document outlines standard protocols for the in vitro culture of P. falciparum, methods to assess the antiplasmodial activity of this compound, and assays to determine its cytotoxic effects on mammalian cells.
Key Experimental Protocols
In Vitro Culture of Plasmodium falciparum
The continuous in vitro cultivation of the erythrocytic stages of P. falciparum is fundamental for assessing the efficacy of antimalarial drugs. The method originally developed by Trager and Jensen is widely used and involves the cultivation of parasites in human erythrocytes.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM):
-
RPMI 1640 medium with L-glutamine and HEPES buffer
-
10% heat-inactivated human serum or 0.5% Albumax I
-
Sodium bicarbonate
-
-
Culture flasks or plates
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Sorbitol solution (5%) for synchronization
Protocol:
-
Preparation of Complete Culture Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Supplement with 10% heat-inactivated human serum or 0.5% Albumax I and sodium bicarbonate. For antifolate testing, it is crucial to use a medium with controlled levels of folic acid and para-aminobenzoic acid (PABA), as these can interfere with the action of this compound.
-
Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifugation.
-
Culture Initiation and Maintenance: Initiate the culture by mixing the parasitized erythrocytes with fresh erythrocytes to achieve the desired parasitemia (typically 0.5-1%) and a hematocrit of 2-5%. Maintain the culture in a dedicated incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Culture Synchronization: To obtain a parasite population at the same developmental stage (e.g., ring stage), treat the culture with 5% sorbitol solution. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites.
-
Monitoring Parasitemia: Routinely monitor the parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
Antiplasmodial Activity Assay: SYBR Green I-based Fluorescence Assay
The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of parasites by quantifying the amount of parasite DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Culture Medium (as described above)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (containing SYBR Green I dye)
-
Fluorescence plate reader
Protocol:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Parasite Seeding: Add the synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours before measuring the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50%, is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2, HEK293, or other relevant cell lines)
-
Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
96-well clear microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Exposure: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the antiplasmodial and cytotoxicity assays should be summarized in tables for clear comparison.
**Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
Application Notes and Protocols for Studying Sulfadoxine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the pharmacokinetic study of sulfadoxine. Detailed protocols for drug administration, sample collection, and analysis are outlined to ensure robust and reproducible results.
Introduction to this compound Pharmacokinetics
This compound is a long-acting sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Animal models are indispensable tools in preclinical studies to elucidate these pharmacokinetic properties before human trials.
Commonly Used Animal Models
A variety of animal models are employed to study the pharmacokinetics of this compound. The choice of model often depends on the specific research question, cost, and handling considerations. Common models include rodents (mice, rats), rabbits, dogs, and non-human primates. Each species presents unique physiological characteristics that can influence the pharmacokinetic profile of this compound.
Data Presentation: Comparative Pharmacokinetics of this compound
The following tables summarize key pharmacokinetic parameters of this compound and related sulfonamides in various animal models following intravenous (IV) and oral (PO) administration. These values have been compiled from multiple studies and are intended for comparative purposes. Experimental conditions such as dose, vehicle, and analytical methodology may vary between studies.
Table 1: Intravenous Pharmacokinetic Parameters of Sulfonamides in Different Animal Models
| Parameter | Rat | Mouse | Rabbit | Dog (Beagle) | Pre-ruminant Calf | Rhesus Monkey |
| Drug | This compound | - | Sulfamonomethoxine | Sulfadimethoxine | This compound | Sulfadiazine |
| Dose (mg/kg) | - | - | 20 | 55 | 25 | 50 (oral) |
| Half-life (t½) (h) | - | - | 1.99 | 13.10 (9.71-16.50) | 12.9 | 5.2 |
| Clearance (CL) | - | - | 0.03 L/h/kg | 21.7 mL/kg/h | 0.024 L/kg/h | - |
| Volume of Distribution (Vd) (L/kg) | - | - | 0.20 | - | 0.44 | - |
| AUC (µg·h/mL) | - | - | 340.42 | - | - | - |
| Reference | [2] | [3] | [4] | [5] |
Table 2: Oral Pharmacokinetic Parameters of Sulfonamides in Different Animal Models
| Parameter | Rat | Mouse | Rabbit | Dog (Beagle) | Pre-ruminant Calf | Rhesus Monkey |
| Drug | This compound | This compound | Sulfamonomethoxine | Sulfadimethoxine | This compound | Sulfadiazine |
| Dose (mg/kg) | 0.1-0.4 | 125/5.25 (S/P) | 20 | 55 | 25 (SC) | 50 |
| Cmax (µg/mL) | - | - | 114.06 | - | - | 58.7 |
| Tmax (h) | - | - | 0.12 | - | 6.3-8.0 | - |
| Bioavailability (F) (%) | - | - | - | 32.8 (22.5-80.0) | 96-98 | - |
| Reference |
Note: Data for some species and parameters for this compound were not available. Data for related sulfonamides are provided for comparison and are clearly indicated. S/P refers to a combination of this compound and Pyrimethamine. SC refers to subcutaneous administration.
Experimental Protocols
The following are detailed methodologies for conducting pharmacokinetic studies of this compound in common laboratory animals.
Protocol 1: Oral Administration of this compound in Rats
1. Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (straight or curved, appropriate size for rats)
-
Syringes (1 mL or 3 mL)
-
Balance and weighing paper
-
Mortar and pestle or homogenizer
-
Graduated cylinders and beakers
-
Stir plate and stir bar
2. Drug Formulation: a. Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. b. Weigh the appropriate amount of this compound powder. c. If necessary, triturate the powder to a fine consistency using a mortar and pestle. d. Gradually add the vehicle to the powder while stirring continuously to form a homogenous suspension. A magnetic stir plate can be used for this purpose. e. Prepare the formulation on the day of the experiment to ensure stability.
3. Dosing Procedure: a. Weigh each rat immediately before dosing to determine the exact volume to be administered. b. Gently restrain the rat. c. Measure the distance from the tip of the rat's nose to the last rib to estimate the appropriate length for gavage needle insertion. d. Fill a syringe with the calculated volume of the this compound suspension. e. Carefully insert the gavage needle into the esophagus and gently advance it into the stomach. f. Administer the dose slowly and steadily. g. Withdraw the needle and return the animal to its cage. h. Observe the animal for any signs of distress.
Protocol 2: Intravenous Administration of this compound in Rats
1. Materials:
-
This compound sodium salt (or this compound solubilized in a suitable vehicle for IV injection, e.g., sterile saline with pH adjustment)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (e.g., 25-27G)
-
Restraining device for rats
-
Heat lamp or warming pad
2. Drug Formulation: a. Prepare a sterile solution of this compound at the desired concentration. The use of a commercially available injectable formulation is recommended if available. b. If preparing from powder, dissolve the this compound in a minimal amount of a suitable solubilizing agent (e.g., NaOH to form the sodium salt) and then dilute with sterile saline to the final volume. c. Ensure the final solution is clear and free of particulates. Filter sterilization (0.22 µm filter) is recommended.
3. Dosing Procedure: a. Weigh each rat immediately before dosing. b. Place the rat in a restraining device. c. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. d. Swab the tail with an alcohol wipe. e. Visualize a lateral tail vein and insert the needle, bevel up, into the vein. f. Slowly inject the calculated volume of the this compound solution. g. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. h. Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Serial Blood Sampling in Mice
1. Materials:
-
Lancets or fine-tipped needles
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Restraining device for mice
-
Gauze pads
2. Procedure: a. Anesthetize the mouse if required by the approved protocol, or use a restraining device. b. For submandibular vein sampling, make a small puncture in the cheek pouch area. c. For saphenous vein sampling, shave the leg and apply gentle pressure to visualize the vein before puncture. d. For tail vein sampling, warm the tail and make a small nick or puncture in a lateral tail vein. e. Collect approximately 30-50 µL of blood into a heparinized capillary tube or directly into an EDTA-coated microcentrifuge tube. f. Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding. g. Follow IACUC guidelines for maximum blood volume collection.
Protocol 4: Plasma Processing and Storage
1. Materials:
-
Microcentrifuge
-
Pipettes and tips
-
Cryovials for plasma storage
-
-80°C freezer
2. Procedure: a. Immediately after collection, place the blood samples on ice. b. Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma. c. Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet. d. Transfer the plasma to labeled cryovials. e. Store the plasma samples at -80°C until analysis.
Protocol 5: Bioanalytical Method for this compound Quantification by LC-MS/MS
1. Principle: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma samples.
2. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis: a. Generate a calibration curve using standards of known this compound concentrations in blank plasma. b. Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
The selection of an appropriate animal model is a critical step in the preclinical pharmacokinetic evaluation of this compound. The protocols and data presented in these application notes provide a foundation for designing and executing robust pharmacokinetic studies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and validate all analytical methods to ensure the generation of high-quality, reliable data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mvmj.researchcommons.org [mvmj.researchcommons.org]
- 3. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of sulphadoxine and trimethoprim and tissue irritation caused by two sulphadoxine-trimethoprim containing products after subcutaneous administration in pre-ruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of Sulfadoxine with Dihydropteroate Synthase (DHPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing molecular docking studies of sulfadoxine with its target enzyme, dihydropteroate synthase (DHPS), from Plasmodium falciparum (PfDHPS). This protocol is intended to guide researchers in setting up and executing docking simulations to investigate the binding interactions between this compound and PfDHPS, which is crucial for understanding drug efficacy and resistance mechanisms in malaria.
Introduction
This compound is a sulfonamide antibiotic used in combination with pyrimethamine for the treatment of malaria. It competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is critical for the synthesis of DNA, RNA, and proteins, making DHPS a key drug target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and interaction patterns. These insights are invaluable for drug discovery and for understanding the molecular basis of drug resistance, which in the case of this compound, often arises from mutations in the PfDHPS gene.
This document outlines the necessary steps for preparing the PfDHPS protein and the this compound ligand, performing the docking simulation using AutoDock Vina, and analyzing the results.
Quantitative Data Summary
The following tables summarize key quantitative data from molecular docking and related studies of this compound with PfDHPS.
Table 1: Binding Affinity of this compound with Wild-Type and Mutant PfDHPS
| PfDHPS Variant | Binding Affinity (kcal/mol) |
| Wild-Type | -9.3 |
| I431V | -6.2 |
| A437G | -9.4 |
| K540E | -8.9 |
| A581G | Not Reported |
| A613S | -9.4 |
| A437G/A581G | -8.9 |
| K540E/A581G | -8.9 |
| A437G/A581G/A613S | -7.8 |
Data sourced from a computational study by Boateng et al.
Table 2: Inhibitory Constant (Ki) of this compound against Different PfDHPS Alleles
| PfDHPS Allele | Ki for this compound (μM) |
| D10-C (Sensitive) | 0.14 |
| 3D7-C | Not Reported |
| W2 mef-C (Resistant) | 112 |
| PR145-C | 98.3 |
Data from a study on this compound resistance by Wang et al.
Table 3: Root-Mean-Square Deviation (RMSD) of this compound in the PfDHPS Binding Site from Molecular Dynamics Simulations
| PfDHPS System | Median Ligand RMSD (nm) | Observations |
| Wild-Type | ~2.30 | Bimodal conformational distribution. |
| A581G | >12 | This compound detached from the binding |
Application Notes and Protocols: Inducing and Selecting for Sulfadoxine Resistance in P. falciparum
These protocols provide a framework for the in vitro induction and selection of sulfadoxine resistance in Plasmodium falciparum, the primary causative agent of malaria. The methodologies outlined are essential for researchers and drug development professionals studying the mechanisms of drug resistance and for the preclinical evaluation of new antimalarial compounds.
Mechanism of this compound Action and Resistance
This compound is an antimalarial drug that targets the dihydropteroate synthase (DHPS) enzyme in P. falciparum. This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication. Resistance to this compound is primarily conferred by point mutations in the dhps gene, which alter the enzyme's structure and reduce the drug's binding affinity. The selection of these mutations can be achieved in the laboratory through continuous drug pressure.
The following diagram illustrates the mechanism of this compound action and the development of resistance.
Caption: Mechanism of this compound action and resistance in P. falciparum.
Experimental Workflow
The overall workflow for inducing and selecting for this compound-resistant P. falciparum involves a multi-step process, beginning with the continuous culture of the parasite, followed by the application of drug pressure, and concluding with the characterization of the resistant phenotype and genotype.
Caption: Experimental workflow for in vitro selection of this compound resistance.
Quantitative Data Summary
The following table summarizes typical this compound concentrations used for the in vitro selection of resistant P. falciparum and the resulting changes in the 50% inhibitory concentration (IC50).
| Parameter | Drug-Sensitive Strain (e.g., 3D7) | Drug-Resistant Strain (Post-Selection) | Reference |
| Initial Selection Concentration | N/A | 0.5 - 1 µM | |
| Final Selection Concentration | N/A | Up to 10 µM | |
| Typical IC50 | 1 - 5 µM | > 50 µM | |
| Common dhps Mutations | Wild Type | S436A, A437G, K540E, A581G, A613S/T |
Detailed Experimental Protocols
Protocol 1: Continuous In Vitro Culture of P. falciparum
This protocol is foundational for all subsequent experiments and describes the standard method for maintaining asynchronous P. falciparum cultures.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+), washed
-
Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Sterile culture flasks
-
Centrifuge
Methodology:
-
Prepare complete medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Initiate the culture in a sterile flask with a 2-5% hematocrit (volume of red blood cells to total volume) in complete medium.
-
Add the parasite inoculum to achieve a starting parasitemia of 0.5-1%.
-
Place the flask in the incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Maintain the culture by changing the medium daily.
-
Monitor parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Split the culture as needed to maintain parasitemia between 1-5%.
Protocol 2: Selection of this compound-Resistant Parasites
This protocol describes the application of continuous drug pressure to select for resistant parasites.
Materials:
-
Established, healthy, asynchronous P. falciparum culture
-
This compound stock solution (e.g., 10 mM in DMSO, sterile filtered)
-
Complete Medium (CM)
Methodology:
-
Initiate a culture flask with a high parasite volume (e.g., 10-20 mL) at 2% hematocrit and ~1% parasitemia.
-
Allow the culture to expand for one to two replication cycles (~48-96 hours).
-
Introduce this compound into the culture medium at a concentration approximately equal to the IC50 of the parent strain (e.g., 1-2 µM for 3D7).
-
Maintain the culture under this initial drug pressure, changing the medium daily. Expect a significant drop in parasitemia.
-
Monitor the culture daily for recrudescence (reappearance of parasites). This may take several days to weeks.
-
Once the parasites have adapted and are growing steadily at the initial concentration, double the concentration of this compound.
-
Repeat the process of adaptation and concentration increase incrementally. The culture may crash and require the addition of fresh erythrocytes.
-
Continue this process until the parasites can proliferate in a high concentration of this compound (e.g., 10 µM or higher).
-
Clone the resistant parasite line by limiting dilution to ensure a genetically homogenous population.
Protocol 3: Determination of IC50 using SYBR Green I Assay
This protocol is used to quantify the level of resistance by determining the drug concentration that inhibits parasite growth by 50%.
Materials:
-
Synchronized ring-stage parasite culture (2% hematocrit, 0.5% parasitemia)
-
This compound (for serial dilutions)
-
96-well microplates
-
Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Methodology:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as a negative control.
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
Protocol 4: Genotypic Characterization of the dhps Gene
This protocol is used to identify mutations in the dhps gene associated with this compound resistance.
Materials:
-
Genomic DNA extracted from the parasite culture
-
PCR primers specific for the dhps gene
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
Extract genomic DNA from both the parental (sensitive) and the selected (resistant) parasite lines.
-
Amplify the dhps gene using PCR with specific primers designed to cover the regions where resistance mutations are known to occur.
-
Verify the PCR product size and purity using agarose gel electrophoresis.
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
Align the resulting DNA sequences from the resistant and sensitive parasites with the reference dhps sequence (e.g., from 3D7) to identify point mutations. Common mutations to look for include those at codons 436, 437, 540, 581, and 613.
Application Notes and Protocols: A One-Pot Synthesis Method for Sulfadoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadoxine is a long-acting sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment and prevention of malaria. This document outlines a streamlined one-pot synthesis method for the preparation of this compound. This approach enhances efficiency by minimizing intermediate isolation steps, thereby reducing solvent waste and shortening the overall reaction time, making it an attractive method for industrial-scale production. The protocol details the necessary reagents, equipment, and procedural steps, including reaction monitoring by High-Performance Liquid Chromatography (HPLC).
Introduction
The chemical synthesis of this compound, 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, has traditionally involved multiple discrete steps. However, recent advancements have led to the development of a one-pot synthesis that combines the key reaction stages. This method typically involves the preparation of a sulfanilamide salt, followed by a condensation reaction and a subsequent etherification, all performed sequentially in a single reaction vessel. This integrated process offers significant advantages in terms of operational simplicity and improved yield.
One-Pot Synthesis of this compound: Reaction Scheme
The one-pot synthesis of this compound proceeds through three main stages:
-
Sodium Salt Formation: Sulfanilamide is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt.
-
Condensation Reaction: The in-situ generated sulfanilamide sodium salt is condensed with 4,6-dichloro-5-methoxypyrimidine. This reaction forms the intermediate, 4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide.
-
Methoxylation (Etherification): The final step involves the replacement of the remaining chlorine atom on the pyrimidine ring with a methoxy group, typically using sodium methoxide, to yield this compound.
Experimental Protocol
This protocol is based on established one-pot synthesis methodologies for this compound.
Materials:
-
Sulfanilamide (SN)
-
Sodium hydroxide (NaOH)
-
4,6-dichloro-5-methoxypyrimidine
-
Sodium methoxide (solid)
-
Methanol
-
Dimethyl sulfoxide (DMSO) or similar high-boiling solvent
-
Benzene or other suitable azeotropic dewatering agent
-
Dilute acetic acid
-
Activated carbon
-
Milk of lime (calcium hydroxide suspension)
Equipment:
-
Reaction kettle with agitator, reflux condenser, and thermometer
-
Heating mantle or oil bath
-
Water separator (Dean-Stark apparatus)
-
Filtration apparatus
-
Drying oven
-
HPLC system for reaction monitoring
Protocol Steps:
-
Preparation of Sulfanilamide Sodium Salt:
-
To a reaction kettle, add 1 part by weight of sulfanilamide and 0.5 to 2 parts of a solvent like dimethyl sulfoxide (DMSO).
-
Add 0.22 to 0.3 parts of sodium hydroxide.
-
Heat the mixture to 50-70°C and maintain for 1 hour with stirring.
-
Add 2 to 3 parts of a dewatering agent such as benzene and reflux for 2 to 7 hours to remove water azeotropically.
-
Once water removal is complete, cool the reaction mixture to below 40°C.
-
-
Condensation Reaction:
-
To the same reaction vessel containing the sulfanilamide sodium salt, add 4,6-dichloro-5-methoxypyrimidine.
-
Slowly raise the temperature to 65-70°C and maintain for at least 30 minutes to facilitate the condensation reaction. The progress of the reaction should be monitored by HPLC.
-
-
Etherification Reaction and Work-up:
-
Following the condensation, add methanol and solid sodium hydroxide to the reaction mixture.
-
Slowly heat the mixture to 60°C and maintain for 2.5 hours to complete the methoxylation.
-
After the reaction is complete, as confirmed by HPLC, cool the mixture.
-
Adjust the pH to 5.1-5.4 with dilute acetic acid to precipitate the crude this compound.
-
Filter the precipitate and wash the filter cake with water.
-
For purification, the crude product can be redissolved in water by adjusting the pH to 10-11 with milk of lime, followed by decolorization with activated carbon for 1 hour.
-
Filter the mixture and re-precipitate the this compound from the filtrate by adjusting the pH to 3.5-5.5 with dilute acetic acid.
-
Filter the purified product, wash with water, and dry to obtain the final this compound product.
-
Data Presentation
The following table summarizes typical quantitative data for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Sulfanilamide (30g) | |
| Final Product Yield | 21.5 - 22g | |
| Overall Yield | ~94.4% | |
| HPLC Purity | >99.8% | |
| Condensation Temperature | 65-70°C | |
| Methoxylation Temperature | 60°C | |
| Methoxylation Time | 2.5 hours |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Reaction Pathway
The diagram below outlines the chemical transformations occurring during the one-pot synthesis of this compound.
Application Notes and Protocols for Sulfadoxine Determination using Cloud Point Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the determination of sulfadoxine in pharmaceutical formulations using Cloud Point Extraction (CPE). This method offers a simple, sensitive, and environmentally friendly alternative to traditional extraction techniques.
Introduction
Cloud Point Extraction (CPE) is a separation and preconcentration technique that utilizes the phase-separation behavior of non-ionic or zwitterionic surfactants in aqueous solutions. Above a specific temperature, known as the cloud point temperature, the surfactant solution separates into a small, surfactant-rich phase (coacervate phase) and a large, aqueous phase. The analyte of interest, in this case, this compound, can be partitioned into the surfactant-rich phase, thereby achieving extraction and preconcentration. This methodology is advantageous due to its low cost, safety, and reduced consumption of organic solvents.
The determination of this compound using CPE often involves a derivatization step to form a colored product, which can then be quantified spectrophotometrically. A common approach is the diazotization of the primary amino group of this compound, followed by coupling with a suitable chromogenic reagent.
Principle of the Method
The protocol described here is based on the diazotization of this compound with sodium nitrite in an acidic medium, followed by a coupling reaction with 4-methoxyphenol in an alkaline medium to form a stable and colored azo dye. This colored product is then extracted from the bulk aqueous phase into the surfactant-rich phase of Triton X-114. The absorbance of the extracted dye in the surfactant phase is measured spectrophotometrically to determine the concentration of this compound.
A logical workflow for the Cloud Point Extraction of this compound is depicted below.
Caption: Workflow for this compound Determination via CPE.
Experimental Protocols
1. Reagents and Solutions
-
Standard this compound Solution (1000 µg/mL): Dissolve 0.1 g of pure this compound in 2 mL of 0.4 M HCl and dilute to 100 mL with distilled water in a volumetric flask.
-
Sodium Nitrite (NaNO₂) Solution (1% w/v): Dissolve 1.0 g of NaNO₂ in 100 mL of distilled water.
-
Hydrochloric Acid (HCl) Solution (1:1 v/v): Mix equal volumes of concentrated HCl and distilled water.
-
4-Methoxyphenol Solution (1000 µg/mL): Dissolve 0.1 g of 4-methoxyphenol in distilled water and dilute to 100 mL in a volumetric flask.
-
Sodium Hydroxide (NaOH) Solution (25% w/v): Dissolve 25 g of NaOH in distilled water and dilute to 100 mL.
-
Triton X-114 Solution (10% v/v): Dissolve 10 mL of Triton X-114 in distilled water and dilute to 100 mL.
-
Ethanol
2. Instrumentation
-
UV-Visible Spectrophotometer
-
Centrifuge
-
Ultrasonic Bath
-
Water Bath
-
Vortex Mixer
-
pH Meter
3. Cloud Point Extraction Procedure
-
Transfer an aliquot of the standard or sample solution containing this compound into a 25 mL volumetric flask.
-
Place the flask in an ice bath at 0-5°C.
-
Add 0.75 mL of (1:1) HCl.
-
Gradually add 0.5 mL of 1% NaNO₂ solution and allow the mixture to stand for 10 minutes to complete the diazotization reaction.
Application Notes and Protocols for the Estimation of Sulfadoxine using Flow Injection Analysis
These application notes provide a detailed overview and protocol for the determination of sulfadoxine in pharmaceutical formulations using Flow Injection Analysis (FIA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a long-acting sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] Accurate and efficient quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. Flow Injection Analysis (FIA) offers a simple, rapid, and sensitive alternative to more complex and time-consuming methods like chromatography for the routine analysis of this compound.
This document outlines a spectrophotometric FIA method based on the diazotization of the primary amino group of this compound, followed by a coupling reaction to form a colored azo dye, which is then quantified.
Principle of the Method
The FIA method for the determination of this compound involves the following chemical reactions:
-
Diazotization: In an acidic medium (hydrochloric acid), the primary aromatic amine group of this compound reacts with sodium nitrite to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with a suitable coupling agent, such as 4-methoxyphenol, in an alkaline medium (sodium hydroxide) to produce a stable and intensely colored reddish-orange azo dye.[4][5]
-
Detection: The absorbance of the colored product is measured spectrophotometrically at its maximum absorption wavelength (λmax), which is directly proportional to the concentration of this compound in the sample.
Instrumentation and Reagents
3.1. Instrumentation
-
Flow Injection Analysis system equipped with:
-
Peristaltic pump
-
Injection valve
-
Reaction coil
-
Spectrophotometric detector with a flow cell
-
-
Data acquisition and processing software
3.2. Reagents and Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of pure this compound, dissolve it in 2 mL of 0.4 M HCl, and dilute to 100 mL with distilled water in a volumetric flask.
-
Sodium Nitrite (1% w/v): Dissolve 1.0 g of NaNO2 in 100 mL of distilled water.
-
Hydrochloric Acid (1:1 v/v): Prepare by mixing equal volumes of concentrated HCl and distilled water.
-
4-Methoxyphenol (1000 µg/mL): Dissolve 0.1 g of 4-methoxyphenol in 100 mL of distilled water.
-
Sodium Hydroxide (25% w/v): Dissolve 25 g of NaOH in 100 mL of distilled water.
-
Carrier Stream: Distilled water.
Experimental Protocol
4.1. FIA System Setup
A schematic of the FIA manifold is presented below. The system consists of a peristaltic pump to propel the carrier stream and reagent solutions, an injection valve to introduce the sample, a reaction coil to allow for mixing and reaction, and a spectrophotometer for detection.
Figure 1: Flow Injection Analysis manifold for this compound determination.
4.2. Procedure
-
Prepare the carrier and reagent solutions as described in section 3.2.
-
Set up the FIA system as shown in Figure 1.
-
Pump the carrier stream (distilled water) through the system to establish a stable baseline.
-
Simultaneously, pump the sodium nitrite/HCl and 4-methoxyphenol/NaOH solutions through their respective channels.
-
Prepare a series of standard solutions of this compound by diluting the stock solution.
-
Inject a fixed volume of each standard solution into the carrier stream using the injection valve.
-
The sample plug merges with the reagent streams in the reaction coil, where the color-forming reaction occurs.
-
The colored product flows through the detector, and the absorbance is recorded as a peak.
-
Construct a calibration curve by plotting the peak height or area against the concentration of the this compound standards.
-
Inject the sample solutions (prepared from pharmaceutical formulations) into the system and record the absorbance.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
The performance of the FIA method for the estimation of this compound is summarized in the table below. For comparison, data from other analytical techniques are also included.
| Parameter | Flow Injection Analysis | Spectrophotometry | HPLC | LC-MS/MS |
| Linearity Range | 1 - 150 µg/mL | 0.25 - 60 µg/mL | Not specified | 50 - 300 ng/mL |
| Detection Limit (LOD) | 0.375 µg/mL | 0.157 µg/mL | Not specified | 0.82 ng/mL |
| Quantification Limit (LOQ) | Not specified | Not specified | Not specified | 2.73 ng/mL |
| Molar Absorptivity | 0.273 x 10⁴ L.mol⁻¹.cm⁻¹ | 0.589 x 10⁴ L.mol⁻¹.cm⁻¹ | Not applicable | Not applicable |
| Correlation Coefficient (r²) | 0.9997 | 0.9996 | Not specified | 0.9999 |
| Recovery (%) | Not specified | Not specified | 94.79 - 98.04% | 99.99 - 100.11% |
Chemical Reaction Pathway
The chemical reaction underlying the spectrophotometric detection of this compound in the FIA system is a two-step process involving diazotization and azo coupling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound/pyrimethamine - Wikipedia [en.wikipedia.org]
- 4. Spectrophotometric Determination of this compound Drug use Cloud point and Flow injection Methods in Pharmaceutical Formulations [ejchem.journals.ekb.eg]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Troubleshooting & Optimization
addressing matrix effects in sulfadoxine quantification by mass spectrometry
Welcome to the technical support center for the quantification of sulfadoxine using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a particular focus on mitigating matrix effects in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix. In this compound analysis, particularly in biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your results.
Q2: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple and high-throughput method where a solvent like acetonitrile is added to precipitate proteins from the plasma sample. While quick, it may not remove all matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Considered a very effective method for sample cleanup, SPE utilizes a solid sorbent to retain this compound while matrix components are washed away. This often results in the cleanest extracts and can significantly reduce matrix effects.
Q3: How do I choose the right ionization technique to minimize matrix effects?
A3: The choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is commonly used for this compound analysis. However, ESI can be more susceptible to ion suppression from matrix components compared to Atmospheric Pressure Chemical Ionization (APCI). If significant matrix effects are observed with ESI, evaluating APCI could be a viable strategy.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A4: A stable isotope-labeled internal standard, such as this compound-d4, is the preferred choice for quantitative LC-MS/MS assays. Because a SIL-IS has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of matrix effects and variability in extraction and ionization. This allows it to effectively compensate for these variations, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH affecting this compound's ionization state. | Adjust the mobile phase pH. Using an acidic mobile phase, such as one containing 0.1% formic acid, can ensure consistent protonation of this compound and improve peak shape. |
| Inconsistent or Low Recovery | Inefficient sample extraction. | Optimize the sample preparation method. For LLE, experiment with different organic solvents. For SPE, evaluate different sorbent types and elution solvents. |
| High Signal Variability (Poor Precision) | Significant matrix effects causing ion suppression or enhancement. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to obtain a cleaner sample extract. 2. Chromatographic Separation: Optimize the LC gradient to better separate this compound from co-eluting matrix components. 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for signal variability. |
| Inaccurate Quantification (Poor Accuracy) | Matrix effects impacting the analyte-to-internal |
Validation & Comparative
A Comparative Guide to Analytical Methods for Sulfadoxine Detection: A Focus on a Novel UHPLC-MS/MS Approach
For Immediate Release
This publication provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of sulfadoxine against established analytical techniques, namely Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for this critical antimalarial compound.
Introduction
This compound is a sulfonamide antibiotic, frequently used in combination with pyrimethamine for the prevention and treatment of malaria. Accurate and sensitive quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring dosage accuracy, monitoring patient compliance, and conducting pharmacokinetic studies. While traditional methods like RP-HPLC and spectrophotometry have been widely employed, new methodologies are continually being developed to enhance sensitivity, specificity, and throughput. This guide presents a detailed validation of a new UHPLC-MS/MS method and compares its performance characteristics with conventional approaches.
Methodology Comparison
The following sections detail the experimental protocols for the new UHPLC-MS/MS method and two established alternative methods.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This recently developed method offers high sensitivity and specificity, requiring a minimal sample volume.
Experimental Protocol:
-
Sample Preparation: 5 µL of plasma samples are deproteinized using acetonitrile. Deuterated this compound is utilized as an internal standard.
-
Chromatographic Separation: The separation is achieved on an ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm). The mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.8 mL/min.
Validating the Clinical Relevance of In Vitro Sulfadoxine Resistance Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro sulfadoxine resistance data and its correlation with clinical outcomes in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Understanding this relationship is crucial for surveillance of drug resistance, informing treatment policies, and guiding the development of new antimalarial agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.
Data Presentation: In Vitro this compound Resistance vs. Clinical Outcome
The clinical relevance of in vitro this compound susceptibility testing is ultimately determined by its ability to predict treatment outcomes in patients. The following tables synthesize data from various studies, comparing in vitro 50% inhibitory concentration (IC50) values for this compound with clinical responses to this compound-pyrimethamine (SP) treatment. It is important to note that historically, in vitro assays for this compound have faced challenges with reproducibility.[1] However, modified protocols that control for levels of folate and p-aminobenzoic acid (PABA) in the culture medium have led to more reliable and reproducible IC50 value determinations.[1]
Table 1: Correlation of In Vitro this compound-Pyrimethamine (SP) Response with Clinical Outcome in Kenyan Children
| In Vitro Response to SP | Number of Patients with Recurrent Parasitemia (Treatment Failure) | Number of Patients with No Recurrent Parasitemia (Treatment Success) |
| Resistant Pattern | 4 | 4 |
| Sensitive Pattern | 1 | 26 |
| Data from a study in Kenyan schoolchildren where a resistant in vitro response to the pyrimethamine/sulfadoxine combination was significantly more common in children who experienced treatment failure (recurrent parasitemia) (P = 0.006).[2] |
Table 2: In Vitro IC50 Values for this compound in P. falciparum Isolates with Differing Clinical Responses
| Isolate Type | Drug Combination | IC50 (Molar) | Clinical Relevance |
| F 32 (SP-Sensitive) | This compound/Pyrimethamine (80:1) | < 10⁻⁸ to 1.3 x 10⁻¹⁰ | Associated with clinical sensitivity to SP |
| K 1 (SP-Resistant) | This compound/Pyrimethamine (80:1) | 4.1 x 10⁻⁷ to 1.1 x 10⁻⁹ | Associated with clinical resistance to SP |
| This table illustrates the significant difference in IC50 values between a this compound-pyrimethamine sensitive (F 32) and a resistant (K 1) isolate of P. falciparum.[3] |
Table 3: In Vitro Efficacy of this compound/Pyrimethamine in a Region with Reduced Clinical Efficacy
| Drug Combination | EC50 (nM) | EC90 (nM) | EC99 (nM) | Interpretation |
| This compound/Pyrimethamine | 0.262 | 147.390 | 25722.296 | A flat regression line indicating reduced in vitro response, correlating with decreased clinical efficacy in the study region.[4] |
| Effective concentrations (EC) required to inhibit schizont maturation. The high EC99 value suggests a significant portion of the parasite population is resistant. |
Experimental Protocols: In Vitro this compound Susceptibility Testing
Accurate and reproducible in vitro susceptibility testing is fundamental to correlating laboratory data with clinical outcomes. The World Health Organization (WHO) has established standardized protocols for in vitro testing of antimalarial drugs. The following is a detailed methodology for a common in vitro microtest, adapted from WHO guidelines and modified to enhance the reliability of this compound testing.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum clinical isolates or laboratory strains.
Materials:
-
P. falciparum infected red blood cells (patient isolates or culture-adapted strains)
-
Complete parasite culture medium (RPMI-1640) with low concentrations of PABA and folic acid
-
Human serum (Albumax can be used as a substitute)
-
This compound stock solution and serial dilutions
-
96-well microtiter plates (pre-dosed with this compound)
-
Giemsa stain
-
Microscope
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Sterile consumables (pipette tips, tubes, etc.)
Methodology:
-
Parasite Culture Preparation:
-
Synchronize parasite cultures to the ring stage.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 2% in the complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Pre-dose the 96-well microtiter plates with the drug dilutions. Include drug-free control wells.
-
-
Inoculation:
-
Add the prepared parasite culture to each well of the pre-dosed microtiter plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a controlled gas environment.
-
-
Assessment of Parasite Growth:
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa.
-
Determine the parasitemia in each well by counting the number of schizonts per 200 asexual parasites under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the drug concentration on a logarithmic scale.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of parasite growth, using a non-linear regression analysis.
-
Mandatory Visualization
This compound Mechanism of Action and Resistance Pathway
The primary mechanism of action of this compound is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of P. falciparum. This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite. Resistance to this compound is primarily conferred by point mutations in the dhps gene, which reduce the binding affinity of the drug to the enzyme.
Caption: this compound inhibits the DHPS enzyme, blocking folate synthesis in P. falciparum.
Experimental Workflow for In Vitro this compound Susceptibility Testing
The following diagram outlines the key steps involved in determining the in vitro susceptibility of P. falciparum to this compound.
References
- 1. A modified in vitro this compound susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new in vitro test for pyrimethamine/sulfadoxine susceptibility of Plasmodium falciparum and its correlation with in vivo resistance in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, this compound, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, this compound/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfadoxine's Differential Efficacy Across Plasmodium Species: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfadoxine's performance against various Plasmodium species, supported by experimental data. This compound, a synthetic antimicrobial, has been a cornerstone in the fight against malaria for decades, primarily in combination with pyrimethamine. However, its efficacy is not uniform across all Plasmodium species that infect humans. This analysis delves into the varying effects of this compound on Plasmodium falciparum, Plasmodium vivax, Plasmodium malariae, and Plasmodium ovale, and includes data from the rodent model, Plasmodium berghei.
Mechanism of Action and Resistance
This compound is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in Plasmodium parasites.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids, and its blockade halts parasite replication.[2] this compound is often used in combination with pyrimethamine, which inhibits dihydrofolate reductase (DHFR), another key enzyme in the same pathway, leading to a synergistic antimalarial effect.[3]
Resistance to this compound is primarily associated with point mutations in the parasite's dhps gene. These mutations reduce the binding affinity of this compound to the DHPS enzyme, thereby diminishing the drug's inhibitory effect. The accumulation of these mutations has led to widespread resistance in P. falciparum in many malaria-endemic regions.
Comparative Efficacy of this compound
The in vitro and in vivo efficacy of this compound varies significantly among different Plasmodium species. While P. falciparum has been extensively studied, data for other species, particularly P. malariae and P. ovale, are scarce.
Plasmodium falciparum
P. falciparum, the most virulent human malaria parasite, has historically been the primary target for this compound-based therapies. The combination of this compound-pyrimethamine (SP) was once a first-line treatment for uncomplicated falciparum malaria. However, the emergence and spread of dhps and dhfr mutations have severely compromised its efficacy in many parts of the world. The level of resistance directly correlates with the number of mutations in these genes. In regions with a low prevalence of these mutations, SP can still demonstrate clinical effectiveness.
Plasmodium vivax
Plasmodium vivax is known to have a degree of innate resistance to this compound. This intrinsic refractoriness is thought to be due to structural differences in the DHPS enzyme of P. vivax compared to that of P. falciparum. Specifically, a valine residue at position 585 in the P. vivax DHPS, equivalent to alanine 613 in P. falciparum, is believed to reduce the binding affinity of this compound. Consequently, SP is generally less effective against P. vivax infections. Despite this, in regions where both species are co-endemic, SP has been used, often with the rationale that it will effectively treat any co-existing P. falciparum infection.
Plasmodium malariae and Plasmodium ovale
Plasmodium berghei
Plasmodium berghei, a rodent malaria parasite, is a commonly used in vivo model for studying antimalarial drugs. Studies have shown that this compound can be effective against P. berghei, and this model has been instrumental in understanding the development of resistance to this compound. Interestingly, some research has indicated that this compound treatment can induce gametocytogenesis in P. berghei, which has implications for malaria transmission.
Quantitative Data on this compound Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound against different Plasmodium species. It is important to note the scarcity of data for species other than P. falciparum.
| Plasmodium Species | In Vitro IC50 (this compound) | In Vivo Efficacy (SP) | Key Resistance Mechanisms |
| P. falciparum | Highly variable, dependent on dhps genotype. Can range from sensitive to highly resistant. | Variable cure rates depending on the prevalence of resistance markers. | Point mutations in the dhps gene (e.g., at codons 436, 437, 540, 581, 613). |
| P. vivax | Generally considered innately resistant; specific IC50 data is limited. | Less effective than against sensitive P. falciparum. | Intrinsic structural differences in the DHPS enzyme; acquired mutations in pvdhps also reported. |
| P. malariae | Data not readily available. | Data not readily available. | Unknown. |
| P. ovale | Data not readily available. | Data not readily available. | Unknown. |
| P. berghei | Effective in in vivo models; used to study resistance development. | Effective, but can induce gametocytogenesis. | Mutations in the dhps gene. |
Experimental Protocols
In Vitro this compound Susceptibility Assay for P. falciparum
This protocol is adapted from established methods for in vitro antimalarial drug susceptibility testing.
1. Parasite Culture:
-
P. falciparum is cultured in vitro using standard methods, typically in human erythrocytes (O+) suspended in RPMI-1640 medium supplemented with human serum or Albumax.
-
Cultures are maintained in a controlled atmosphere with low oxygen and high carbon dioxide at 37°C.
2. Drug Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations.
3. In Vitro Assay:
-
Asynchronous or synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
-
The parasite suspension is added to 96-well microtiter plates pre-coated with the various concentrations of this compound.
-
Drug-free wells serve as a control for normal parasite growth.
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
4. Assessment of Parasite Growth Inhibition:
-
Parasite growth can be assessed using several methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.
-
Isotopic Methods: Incorporation of a radiolabeled precursor, such as [³H]-hypoxanthine, into the parasite's nucleic acids is measured.
-
Fluorometric/Colorimetric Assays: Assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH) or use DNA-intercalating dyes (e.g., SYBR Green I) are common.
-
5. Data Analysis:
-
The results are expressed as the 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.
-
The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: this compound's mechanism of action in the Plasmodium folate pathway.
Caption: Workflow for in vitro this compound susceptibility testing.
References
Confirming the Structure of Synthesized Sulfadoxine using NMR and Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for confirming the chemical structure of synthesized sulfadoxine against a common alternative, sulfamethoxazole. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are provided, along with a visual workflow for the synthesis and analysis process. All quantitative data is presented in clear, comparative tables to aid in the structural verification of these critical sulfonamide antibiotics.
Experimental Workflow: Synthesis and Structural Confirmation
The following diagram illustrates the key stages in the synthesis of this compound and the subsequent analytical workflow for structural confirmation.
Caption: Workflow for the synthesis and structural analysis of this compound.
Comparative Analytical Data
The structural integrity of synthesized this compound can be unequivocally confirmed by comparing its spectral data with that of a known standard or a closely related compound like sulfamethoxazole.
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₂H₁₄N₄O₄S | 310.33 | 311.1 | 156.0 |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 254.0 | 156, 108, 92 |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule.
| This compound | Sulfamethoxazole | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.85 (d, 2H) | Aromatic H (ortho to SO₂) | 7.49 (d, 2H) | Aromatic H (ortho to SO₂) |
| 6.65 (d, 2H) | Aromatic H (ortho to NH₂) | 6.60 (d, 2H) | Aromatic H (ortho to NH₂) |
| 8.30 (s, 1H) | Pyrimidine H | 6.11 (s, 1H) | Isoxazole H |
| 5.90 (s, 2H) | NH₂ | 5.83 (s, 2H) | NH₂ |
| 3.95 (s, 3H) | -OCH₃ | 2.29 (s, 3H) | -CH₃ |
| 3.90 (s, 3H) | -OCH₃ | 10.95 (s, 1H) | SO₂NH |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
| This compound | Sulfamethoxazole | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 162.5 | C=N (Pyrimidine) | 168.9 | C=N (Isoxazole) |
| 158.0 | C-O (Pyrimidine) | 158.5 | C-O (Isoxazole) |
| 152.8 | C-NH₂ | 152.1 | C-NH₂ |
| 129.5 | Aromatic CH (ortho to SO₂) | 129.2 | Aromatic CH (ortho to SO₂) |
| 126.0 | Aromatic C (ipso to SO₂) | 127.8 | Aromatic C (ipso to SO₂) |
| 113.5 | Aromatic CH (ortho to NH₂) | 113.8 | Aromatic CH (ortho to NH₂) |
| 122.0 | C (Pyrimidine) | 95.8 | CH (Isoxazole) |
| 54.5 | -OCH₃ | 12.2 | -CH₃ |
| 54.0 | -OCH₃ |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine, followed by hydrolysis of the acetyl group.[1] Another method is a one-pot synthesis from sulfanilamide and 4-chloro-5,6-dimethoxypyrimidine.[2]
General Procedure (One-Pot Synthesis):
-
Sulfanilamide is reacted with sodium hydroxide in a suitable solvent like DMF to form the sodium salt.
-
4-chloro-5,6-dimethoxypyrimidine is added to the reaction mixture.
-
The reaction is heated to facilitate the condensation reaction.
-
The progress of the reaction can be monitored by HPLC.
-
Upon completion, the product is isolated by adjusting the pH to precipitate the this compound, which is then filtered, washed, and dried.[2]
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weight: For a typical ¹H NMR spectrum of a small molecule like this compound (MW < 1000 g/mol ), 5-25 mg of the synthesized compound is required. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[3]
-
Solvent: A deuterated solvent is used to avoid interference from solvent protons. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The sample should be dissolved in approximately 0.5-0.6 mL of the chosen solvent.[4]
-
Procedure:
-
Weigh the desired amount of the synthesized this compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
Mass Spectrometry Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing small organic molecules like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Instrumentation:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
-
Procedure:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the molecular ion (e.g., [M+H]⁺) and any fragment ions.
-
By following these protocols and comparing the obtained spectral data with the reference values provided, researchers can confidently confirm the successful synthesis and structural integrity of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN105153044A - Method for one-pot synthesis of this compound by monitoring reaction progress through HPLC - Google Patents [patents.google.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Evaluating the Synergistic Interaction of Sulfadoxine and Pyrimethamine with Isobologram Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of sulfadoxine and pyrimethamine has long been a cornerstone in the treatment of malaria, largely due to the synergistic nature of their interaction against the Plasmodium falciparum parasite. This guide provides a comprehensive overview of the principles and methodologies for evaluating this synergy using isobologram analysis, a gold standard for quantifying drug interactions. Experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows are presented to facilitate a deeper understanding and practical application of this analytical method.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and pyrimethamine can be quantified by determining the 50% inhibitory concentration (IC50) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to provide a numerical value for the degree of synergy.
A study by Chulay et al. (1984) demonstrated this synergistic activity against P. falciparum in vitro. The researchers found that a sub-inhibitory concentration of this compound (10⁻⁷ M) was able to potentiate the activity of pyrimethamine.[1][2][3] While the original publication does not present a complete isobologram with FIC values, the data clearly indicates a synergistic relationship.
To illustrate the expected outcome of such an experiment, the following table summarizes representative data from an isobologram analysis of this compound and pyrimethamine against a hypothetical strain of P. falciparum.
| Drug Combination | IC50 (nM) | Fractional Inhibitory Concentration (FIC) | ΣFIC (FIC this compound + FIC Pyrimethamine) | Interaction |
| This compound alone | 1000 | - | - | - |
| Pyrimethamine alone | 10 | - | - | - |
| This compound + Pyrimethamine (1:1 ratio of IC50) | 250 (this compound) + 2.5 (Pyrimethamine) | 0.25 (this compound) + 0.25 (Pyrimethamine) | 0.5 | Synergy |
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1
-
Indifference: 1 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Experimental Protocol: Isobologram Analysis using the Checkerboard Method
This protocol outlines the steps for performing a checkerboard assay to generate data for isobologram analysis of the this compound-pyrimethamine combination against P. falciparum.
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Human erythrocytes
-
This compound and pyrimethamine stock solutions
-
96-well microplates
-
SYBR Green I nucleic acid stain or [³H]-hypoxanthine
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Plate reader (fluorescence or scintillation counter)
2. Determination of IC50 for Individual Drugs:
-
Prepare serial dilutions of this compound and pyrimethamine in separate 96-well plates.
-
Add P. falciparum-infected erythrocytes (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.
-
Incubate the plates for 48-72 hours under standard culture conditions.
-
Quantify parasite growth using a suitable method (e.g., SYBR Green I fluorescence or [³H]-hypoxanthine incorporation).
-
Calculate the IC50 value for each drug using a dose-response curve fitting software.
3. Checkerboard Assay for Drug Combination:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of pyrimethamine along the y-axis. This creates a matrix of different concentration combinations.
-
Add P. falciparum-infected erythrocytes to each well.
-
Include wells with each drug alone (for IC50 confirmation) and drug-free controls.
-
Incubate the plate and quantify parasite growth as described above.
4. Data Analysis and Isobologram Construction:
-
For each combination well that shows 50% inhibition of parasite growth, the concentrations of this compound and pyrimethamine are recorded.
-
Calculate the FIC for each drug in the combination using the formula:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
-
Calculate the ΣFIC by summing the individual FICs for each effective combination.
-
Construct the isobologram by plotting the FIC of this compound on the y-axis and the FIC of pyrimethamine on the x-axis. A line connecting the points representing an ΣFIC of 1 is the line of additivity. Points falling below this line indicate synergy, while points above indicate antagonism.
Mechanism of Synergistic Action
The synergy between this compound and pyrimethamine arises from their sequential blockade of the folic acid biosynthesis pathway in P. falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids necessary for parasite survival.[4]
-
This compound , a sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroic acid.
-
Pyrimethamine , a dihydrofolate reductase (DHFR) inhibitor, targets a subsequent step in the pathway. It blocks the conversion of dihydrofolate to tetrahydrofolate, the active form of folic acid.
By inhibiting two different enzymes in the same essential metabolic pathway, the combination of this compound and pyrimethamine results in a more potent antimalarial effect than the sum of their individual actions.
Caption: Mechanism of synergistic action of this compound and pyrimethamine.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for evaluating the synergistic interaction between this compound and pyrimethamine using isobologram analysis.
Caption: Experimental workflow for isobologram analysis.
References
- 1. Synergistic antimalarial activity of pyrimethamine and this compound against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antimalarial activity of pyrimethamine and this compound against Plasmodium falciparum in vitro. | Semantic Scholar [semanticscholar.org]
- 3. ajtmh.org [ajtmh.org]
- 4. Association between the Pharmacokinetics and In Vivo Therapeutic Efficacy of this compound-Pyrimethamine in Malawian Children - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulfadoxine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of sulfadoxine, a sulfonamide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to regulatory guidelines. This information is intended for researchers, scientists, and drug development professionals.
Guiding Principles for this compound Disposal
The disposal of this compound, as with any pharmaceutical waste, must be conducted in a manner that prioritizes safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1] A crucial first step is to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific protocols.
A general hierarchy of controls for waste management should be followed: Reduction, Reuse, Recycling, and finally, Disposal as a last resort.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid personal contact, including inhalation of dust.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | Dust respirator | To prevent inhalation of this compound dust.[1] |
| Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing. |
Handling Precautions:
-
Work in a well-ventilated area.
-
Avoid generating dust. If handling a powder, dampen it with water to prevent it from becoming airborne.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling.
Spill Management
In the event of a this compound spill, the following procedures should be followed:
| Spill Size | Containment and Cleanup Procedure |
| Minor Spills | 1. Wear appropriate PPE.2. If the spill is a dry powder, gently dampen with water to prevent dusting.3. Use dry clean-up procedures; avoid generating dust.4. Collect the spilled material and residues using a scoop or other suitable tool.5. Place the collected waste into a sealed, labeled container for disposal.6. Clean the spill area with soap and water. |
| Major Spills | 1. Evacuate the immediate area and alert personnel.2. Contact your institution's emergency responders or EHS department.3. Control personal contact by wearing appropriate protective clothing.4. Prevent the spillage from entering drains or waterways.5. Recover the product wherever possible.6. Follow the cleanup procedures for minor spills once the situation is deemed safe by emergency personnel. |
Disposal Procedures
The primary recommended methods for the disposal of this compound are incineration and landfilling in a licensed facility. Under no circumstances should this compound be disposed of down the drain or into waterways. The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals.
Incineration
Incineration in a licensed and permitted apparatus is a preferred method for the disposal of pharmaceutical waste. This process should be carried out in an incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to treat any harmful emissions.
Landfill Disposal
If incineration is not available, this compound may be disposed of by burial in a licensed landfill. It is crucial to ensure that the landfill is permitted to accept pharmaceutical waste.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically published in scientific literature. The procedures are governed by regulatory guidelines and the operational protocols of licensed waste management facilities. The key "experimental" aspect for a researcher is the proper preparation and packaging of the waste for collection by a certified hazardous waste contractor.
Protocol for Preparing this compound Waste for Disposal:
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place the this compound waste in a suitable, sealed, and properly labeled container. The container should be leak-proof and clearly marked as "Hazardous Drug Waste" or as required by your institution.
-
Labeling: The label should include the chemical name (this compound), any associated hazards, and the date of accumulation.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by a licensed waste management company.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a framework for the proper disposal of this compound. Always prioritize the specific guidelines provided by your institution's safety and environmental health departments and adhere to all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
